molecular formula C8H16ClNO3S B6275835 1-oxa-8lambda6-thia-4-azaspiro[5.5]undecane-8,8-dione hydrochloride CAS No. 2763749-63-7

1-oxa-8lambda6-thia-4-azaspiro[5.5]undecane-8,8-dione hydrochloride

Cat. No.: B6275835
CAS No.: 2763749-63-7
M. Wt: 241.7
InChI Key:
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Description

1-oxa-8lambda6-thia-4-azaspiro[5.5]undecane-8,8-dione hydrochloride (also known as OTSAD) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in drug discovery and development. OTSAD is a cyclic dione that has a unique structure and is composed of two heterocyclic rings. It has been found to possess various biological activities, including antifungal, anti-inflammatory, and anti-cancer activities. OTSAD has also been studied for its potential use in the synthesis of pharmaceuticals and other chemicals.

Scientific Research Applications

OTSAD has been found to possess various biological activities, including antifungal, anti-inflammatory, and anti-cancer activities. OTSAD has also been studied for its potential use in the synthesis of pharmaceuticals and other chemicals. In addition, OTSAD has been studied for its potential use as a catalyst in organic synthesis, as a stabilizer for biological molecules, and for its potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of OTSAD is still not fully understood. However, it has been suggested that the compound may interact with various biological molecules, such as proteins and enzymes, to modulate their activity. In addition, OTSAD has been found to form complexes with metal ions, which may be involved in its biological activity.
Biochemical and Physiological Effects
OTSAD has been found to possess various biological activities, including antifungal, anti-inflammatory, and anti-cancer activities. OTSAD has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, OTSAD has been found to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using OTSAD in laboratory experiments is that it is relatively easy to synthesize, and is relatively inexpensive compared to other compounds. In addition, OTSAD is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using OTSAD in laboratory experiments is that it is not very soluble in water, which can limit its use in certain applications.

Future Directions

Given the potential of OTSAD as a therapeutic agent, there are numerous potential future directions for research. These include further studies into the mechanism of action of OTSAD, its potential use as a drug delivery system, and its potential use in the synthesis of other compounds. In addition, further studies into the structure-activity relationships of OTSAD could provide insight into the potential therapeutic applications of the compound. Finally, further studies into the safety and toxicity of OTSAD could provide valuable information for its potential use as a therapeutic agent.

Synthesis Methods

OTSAD can be synthesized from the reaction of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) and thioglycolic acid in an aqueous medium. The reaction is carried out in a two-step process, in which DHBQ is first reacted with thioglycolic acid to form the intermediate product, 2,5-dihydroxy-1,4-benzoquinone thioglycolate (DHBQT). DHBQT is then reacted with hydrochloric acid to form OTSAD. The reaction is carried out at a temperature of 40°C and a pH of 8.0.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-oxa-8lambda6-thia-4-azaspiro[5.5]undecane-8,8-dione hydrochloride' involves the reaction of a cyclic ketone with a thiol and an amine to form a spirocyclic compound, which is then oxidized to form the final product.", "Starting Materials": [ "Cyclic ketone", "Thiol", "Amine", "Oxidizing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: The cyclic ketone is reacted with the thiol and amine in the presence of a catalyst to form the spirocyclic compound.", "Step 2: The spirocyclic compound is oxidized using an oxidizing agent to form the desired product.", "Step 3: The product is isolated and purified using standard techniques, and then converted to the hydrochloride salt using hydrochloric acid." ] }

2763749-63-7

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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